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Compound of Interest

Compound Name: Cyclopropylmethanol

Cat. No.: B032771 Get Quote

An In-depth Technical Guide to the Spectral Data of Cyclopropylmethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for cyclopropylmethanol. It is
intended for researchers, scientists, and professionals in drug development who utilize

spectroscopic techniques for molecular characterization. This document presents quantitative

spectral data in structured tables, details the experimental protocols for data acquisition, and

includes a logical workflow for spectral analysis.

Molecular Structure
Cyclopropylmethanol (C₄H₈O) is a primary alcohol containing a cyclopropyl ring. Its structure

dictates the spectral features observed in NMR, IR, and MS analyses.

IUPAC Name: Cyclopropylmethanol[1] Molecular Formula: C₄H₈O[1] Molecular Weight: 72.11

g/mol [1] CAS Number: 2516-33-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For cyclopropylmethanol, ¹H and ¹³C NMR provide distinct signals corresponding

to the different nuclei in the molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of cyclopropylmethanol is characterized by signals for the methylene

protons of the hydroxymethyl group, the methine proton on the cyclopropyl ring, and the

diastereotopic methylene protons of the cyclopropyl ring.

Table 1: ¹H NMR Data for Cyclopropylmethanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 Doublet 2H -CH₂OH

~1.0 Multiplet 1H -CH-

~0.5 Multiplet 2H -CH₂- (cyclopropyl)

~0.2 Multiplet 2H -CH₂- (cyclopropyl)

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is

typically acquired in CDCl₃.[2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Data for Cyclopropylmethanol

Chemical Shift (δ) ppm Assignment

~68 -CH₂OH

~14 -CH-

~4 -CH₂- (cyclopropyl)

Note: Data is typically acquired in CDCl₃.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of cyclopropylmethanol is as follows:
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Sample Preparation: A solution is prepared by dissolving 5-25 mg of cyclopropylmethanol
in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[3][4][5]

An internal standard such as tetramethylsilane (TMS) may be added for chemical shift

referencing (δ = 0.00 ppm).[6] The solution is transferred to a 5 mm NMR tube.[3][7]

Instrumentation: Spectra are typically acquired on a 300 MHz or 400 MHz NMR

spectrometer.[8][9]

Acquisition Parameters (¹H NMR):

Number of scans: 16-64, depending on the concentration.

Relaxation delay: 1-5 seconds to ensure full relaxation of protons.

Pulse width: A 90° pulse is typically used.

Spectral width: A range of 0-10 ppm is generally sufficient.

Acquisition Parameters (¹³C NMR):

Number of scans: 256 or more may be required due to the low natural abundance of ¹³C.

[9]

Technique: Proton-decoupled mode is used to simplify the spectrum to single lines for

each carbon.

Relaxation delay: 2-10 seconds.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the

spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cyclopropylmethanol shows characteristic absorptions for the hydroxyl (-OH)

group and the C-H bonds of the cyclopropyl and methylene groups.

Table 3: IR Spectral Data for Cyclopropylmethanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b032771?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://cse.umn.edu/chem/nmr-sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
http://ccc.chem.pitt.edu/wipf/Web/4505.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3392896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3392896/
https://www.benchchem.com/product/b032771?utm_src=pdf-body
https://www.benchchem.com/product/b032771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3080, ~3000 Medium C-H stretch (cyclopropyl)

~2930, ~2870 Strong C-H stretch (aliphatic -CH₂-)

~1450 Medium CH₂ scissoring

~1030 Strong C-O stretch (primary alcohol)

Note: Data corresponds to a neat liquid sample.[1]

Experimental Protocol: IR Spectroscopy
For a liquid sample like cyclopropylmethanol, the spectrum is typically obtained using the

neat technique.

Sample Preparation: A small drop of neat cyclopropylmethanol is placed between two salt

plates (e.g., NaCl or KBr) to create a thin liquid film.[10] Alternatively, a capillary cell can be

used.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates or cell is recorded.[11]

The sample is placed in the IR beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background from the sample

spectrum to produce the final IR spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique
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used for volatile compounds like cyclopropylmethanol.

Table 4: Mass Spectrometry Data (EI) for Cyclopropylmethanol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

72 ~15 [M]⁺ (Molecular Ion)

71 ~20 [M-H]⁺

57 ~40 [M-CH₃]⁺ or [C₄H₉]⁺

44 100 [C₂H₄O]⁺ (Base Peak)

43 ~30 [C₃H₇]⁺

41 ~60
[C₃H₅]⁺ (Cyclopropyl or Allyl

cation)

39 ~27 [C₃H₃]⁺

31 ~25 [CH₂OH]⁺

Note: Fragmentation patterns can vary based on the instrument and ionization energy.[1]

Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile

liquids like cyclopropylmethanol.[1]

Sample Preparation: A dilute solution of cyclopropylmethanol is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1

mg/mL.[12]

Instrumentation: A GC-MS system is used, which consists of a gas chromatograph for

separation and a mass spectrometer for detection.

Gas Chromatography (GC) Parameters:
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Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the heated

injector port.

Column: A capillary column (e.g., DB-5 or similar) is used to separate the analyte from the

solvent and any impurities.

Oven Program: A temperature gradient is used to ensure good separation and peak

shape.

Mass Spectrometry (MS) Parameters:

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[1]

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Scan Range: A mass range of m/z 30-200 is typically scanned to detect the molecular ion

and relevant fragments.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral characterization

of a cyclopropylmethanol sample.
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Workflow for Spectroscopic Analysis of Cyclopropylmethanol
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Caption: Workflow for the spectroscopic analysis of cyclopropylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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